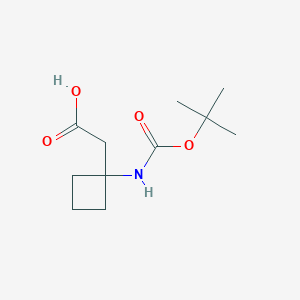
3'-Fluoro-2'-hydroxyacetophénone
Vue d'ensemble
Description
3’-Fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2. It is a derivative of acetophenone, where the hydrogen atom at the 3’ position is replaced by a fluorine atom and the hydrogen atom at the 2’ position is replaced by a hydroxyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3’-Fluoro-2’-hydroxyacetophenone has several applications in scientific research:
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.64 (iLOGP), 1.9 (XLOGP3), 2.15 (WLOGP), 1.55 (MLOGP), and 2.09 (SILICOS-IT), with a consensus Log Po/w of 1.87 . These properties may impact the bioavailability of the compound.
Analyse Biochimique
Biochemical Properties
3’-Fluoro-2’-hydroxyacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to undergo Baeyer-Villiger oxidation by the enzyme Pseudomonas fluorescens ACB, converting it into 4-fluorocatechol . This interaction highlights the compound’s ability to participate in enzymatic reactions, potentially affecting metabolic pathways and cellular processes.
Molecular Mechanism
The molecular mechanism of 3’-Fluoro-2’-hydroxyacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to downstream effects on metabolic pathways. For instance, its interaction with Pseudomonas fluorescens ACB results in the oxidation of the compound, demonstrating its role in enzymatic reactions . Additionally, 3’-Fluoro-2’-hydroxyacetophenone can influence gene expression by modulating transcription factors or other regulatory proteins, leading to changes in cellular function.
Metabolic Pathways
3’-Fluoro-2’-hydroxyacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s interaction with Pseudomonas fluorescens ACB, leading to the formation of 4-fluorocatechol, is an example of its role in metabolic processes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Fluoro-2’-hydroxyacetophenone can be synthesized through the Fries rearrangement of 2-fluorophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out without a solvent at temperatures ranging from 115°C to 190°C . Another method involves the synthesis from 1-acetoxy-2-fluorobenzene .
Industrial Production Methods: The industrial production of 3’-Fluoro-2’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3’-fluoro-2’-hydroxybenzoic acid.
Reduction: Formation of 3’-fluoro-2’-hydroxyphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3’-Fluoro-4’-hydroxyacetophenone
- 3’,5’-Difluoro-2’-hydroxyacetophenone
- 4’-Fluoro-2’-hydroxyacetophenone
Comparison: 3’-Fluoro-2’-hydroxyacetophenone is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHZWWWCICGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444608 | |
| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-92-3 | |
| Record name | 1-(3-Fluoro-2-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 699-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)








